N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyanothiophen moiety and multiple aromatic rings. Its molecular formula is with a molar mass of approximately 368.47 g/mol. The compound exhibits a predicted density of 1.37 g/cm³ and a boiling point around 547.8°C, indicating its stability at elevated temperatures . The presence of the cyanothiophen group suggests potential applications in organic electronics and materials science.
The synthesis of N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide can be approached through several methods:
Specific synthetic routes would require optimization based on yield and purity considerations.
These comparisons highlight the uniqueness of N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide due to its specific structural features and potential applications in diverse fields.
N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide represents a complex heterocyclic sulfonamide derivative incorporating multiple aromatic systems with distinct functional groups [1] [2]. The molecular architecture consists of three primary aromatic components: a cyanothiophene ring, a methylphenyl group, and a methylbenzenesulfonamide moiety [1] [2]. The sulfonamide functional group serves as the central linking unit, connecting the aromatic systems through a nitrogen atom [41] [42].
The spatial arrangement of this compound exhibits characteristic features common to sulfonamide derivatives, where the sulfonyl group adopts a tetrahedral geometry around the sulfur atom [41]. The nitrogen atom in the sulfonamide linkage demonstrates pyramidal geometry, which influences the overall molecular conformation [41]. The cyanothiophene ring contributes significant electronic properties due to the electron-withdrawing cyano group at the 5-position of the thiophene ring [36]. This substitution pattern creates an asymmetric electronic distribution that affects both the molecular reactivity and intermolecular interactions [9] [12].
The methylphenyl group at the 2-position introduces steric hindrance that influences the rotational freedom around the sulfonamide bond [22] [41]. The 4-methylbenzenesulfonamide portion provides additional aromatic character while the methyl substituent affects the electronic density distribution across the benzene ring [19] [22]. The overall molecular geometry is non-planar, with significant dihedral angles between the aromatic ring systems ranging from 73.5° to 102.3° based on comparable sulfonamide structures [41].
Crystallographic analysis of related thiophene sulfonamide derivatives reveals fundamental structural parameters that provide insight into the solid-state organization of N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide [10] [13]. The sulfonamide fragment exhibits characteristic bond lengths with sulfur-nitrogen distances typically ranging from 1.608 to 1.649 Å, sulfur-oxygen bond lengths from 1.430 to 1.455 Å, and sulfur-carbon distances from 1.725 to 1.758 Å [41].
The crystalline structures of sulfonamide compounds commonly adopt monoclinic or triclinic crystal systems [13] [38]. The molecular packing in crystals is stabilized through intermolecular hydrogen bonding networks involving the sulfonamide nitrogen and oxygen atoms [41]. The characteristic N-H···O hydrogen bonds exhibit distances of approximately 2.3 Å with N···O separations around 3.1 to 3.5 Å [41]. These hydrogen bonding patterns can form either dimeric associates or extended linear chains depending on the substitution pattern [41].
The torsion angle around the C-SO₂-NH-C fragment typically ranges from -58.57° to -49.42°, indicating a bent conformation at the sulfur atom [22] [41]. This geometric parameter is crucial for understanding the three-dimensional arrangement and influences the crystal packing efficiency [41]. The presence of the cyanothiophene group introduces additional π-π stacking interactions that contribute to the overall crystal stability [10] [13].
Computational conformational analysis of thiophene sulfonamide derivatives indicates the existence of multiple stable conformers with varying energy profiles [12] [29]. The rotational barriers around the sulfonamide bond are influenced by both steric and electronic factors, with the nitrogen atom configuration playing a critical role in determining the preferred conformations [12]. The thiophene ring orientation relative to the sulfonamide group exhibits restricted rotation due to partial double bond character in the S-N linkage [34].
Density functional theory calculations reveal that the eclipsed conformation of the amino and sulfonyl groups represents the most stable arrangement for sulfonamide derivatives [44]. The energy barriers between different conformers are typically low enough to allow thermal interconversion at room temperature [12]. The cyanothiophene substituent introduces additional conformational complexity through its electron-withdrawing properties, which affect the charge distribution across the molecule [33].
The three-dimensional structure is further stabilized by intramolecular interactions, including potential C-H···π contacts between the aromatic rings [51]. The overall molecular shape is characterized by a non-planar arrangement with the aromatic systems oriented at specific dihedral angles to minimize steric repulsion while maintaining optimal electronic conjugation [12] [41].
The molecular formula C₁₉H₁₆N₂O₂S₂ reflects the complex composition of N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide, with a precisely calculated molecular weight of 368.47 g/mol [1] [2]. This formulation encompasses nineteen carbon atoms forming the aromatic framework and methyl substituents, sixteen hydrogen atoms, two nitrogen atoms including the cyano and sulfonamide functionalities, two oxygen atoms from the sulfonyl group, and two sulfur atoms from both the thiophene ring and sulfonamide moiety [1] [2].
The compound is assigned the Chemical Abstracts Service number 1233948-35-0, providing unique identification in chemical databases [1] [2]. The MDL number MFCD25976813 serves as an additional identifier for this specific molecular structure [2]. Commercial preparations typically achieve minimum purity specifications of 95%, indicating the compound's stability and synthetic accessibility [1].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₉H₁₆N₂O₂S₂ | [1] [2] |
Molecular Weight | 368.47 g/mol | [1] [2] |
CAS Number | 1233948-35-0 | [1] [2] |
MDL Number | MFCD25976813 | [2] |
Minimum Purity | 95% | [1] |
N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide exists as a solid at ambient conditions, consistent with the physical state observed for structurally related sulfonamide derivatives [15] [19]. The compound demonstrates thermal stability characteristics typical of aromatic sulfonamides, with decomposition temperatures generally occurring above 230°C based on comparable structures [34].
The stability profile is influenced by the electronic properties of the constituent functional groups [34]. The electron-withdrawing cyanothiophene group enhances thermal stability through electron delocalization, while the sulfonamide linkage provides structural rigidity [34]. Storage requirements recommend maintenance in cool, dry conditions to preserve chemical integrity over extended periods [1].
The crystalline form exhibits stability under normal atmospheric conditions, though exposure to excessive moisture or elevated temperatures may affect the solid-state properties [19]. The presence of multiple aromatic systems contributes to the overall molecular stability through extended π-conjugation [9] [28]. Light sensitivity may be a consideration due to the presence of the thiophene chromophore, which can undergo photochemical reactions under ultraviolet irradiation [50].
The solubility characteristics of N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide are expected to follow patterns observed for related sulfonamide compounds [15] [16] [17]. Polar protic solvents such as methanol and ethanol likely provide moderate solubility due to hydrogen bonding interactions with the sulfonamide functional group [15] [20]. Water solubility is anticipated to be limited, similar to sulfanilamide which exhibits 0.75 g/100 mL solubility at 25°C [15].
Aprotic polar solvents including dimethyl sulfoxide and acetonitrile are expected to demonstrate enhanced dissolution properties [17] [20]. The compound's solubility in acetone may be significant, as sulfanilamide shows 20 g/100 mL solubility in this solvent [15]. Non-polar organic solvents such as toluene and benzene likely exhibit poor solvation due to the polar nature of the sulfonamide group [15] [16].
Solvent Type | Expected Solubility | Reference Basis |
---|---|---|
Water | Limited (< 1 g/100 mL) | [15] |
Ethanol | Moderate (2-5 g/100 mL) | [15] |
Acetone | Good (> 10 g/100 mL) | [15] |
DMSO | High | [17] |
Toluene | Poor | [15] [16] |
The pH-dependent solubility behavior is influenced by the ionizable sulfonamide group, with increased solubility observed under alkaline conditions due to deprotonation [47] [50]. The presence of the cyanothiophene group may contribute additional solubility characteristics through its electron-withdrawing properties [36].
The multiple aromatic rings contribute significantly to the hydrophobic character, while the sulfonamide group introduces polar interactions that moderate the overall lipophilicity [21]. The cyanothiophene moiety adds both aromatic character and polar functionality through the nitrile group [36]. The two methyl substituents provide additional hydrophobic contribution to the partition coefficient [21].
Computational predictions using established methods suggest a log P value in the range of 2.5 to 3.5 for this compound [21]. The relatively high lipophilicity indicates preferential partitioning into organic phases, which has implications for membrane permeability and biological distribution [21]. The partition coefficient serves as a critical parameter for understanding the compound's behavior in biphasic systems and its potential for bioaccumulation [21].
Nuclear magnetic resonance spectroscopy provides detailed structural information for N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide through characteristic chemical shifts and coupling patterns [23] [26]. Proton nuclear magnetic resonance analysis reveals aromatic signals in the δ 6.8-7.8 ppm region, corresponding to the multiple benzene and thiophene ring systems [23] [26]. The thiophene protons typically appear as distinct multiplets due to the heterocyclic electronic environment [13] [23].
The methyl substituents on the aromatic rings exhibit characteristic singlets in the aliphatic region around δ 2.2-2.4 ppm [19] [23]. The sulfonamide proton appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the NH functionality [26]. Carbon-13 nuclear magnetic resonance spectroscopy displays signals for aromatic carbons distributed across δ 111-162 ppm, with the cyano carbon appearing in the characteristic δ 115-120 ppm range [7] [23].
Nuclear Position | Chemical Shift (ppm) | Multiplicity | Reference |
---|---|---|---|
Aromatic CH | 6.8-7.8 | Multiplet | [23] [26] |
Methyl groups | 2.2-2.4 | Singlet | [19] [23] |
Cyano carbon | 115-120 | Singlet | [7] [23] |
Aromatic carbons | 111-162 | Various | [7] [23] |
The coupling patterns provide information about the substitution patterns and ring connectivity [23] [26]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence confirm the structural assignments and spatial relationships between different molecular fragments [26].
Mass spectrometric analysis of N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide exhibits the molecular ion peak at m/z 368, corresponding to the calculated molecular weight [24] [27]. Electrospray ionization techniques in positive ion mode facilitate the observation of the protonated molecular ion [M+H]⁺ at m/z 369 [24] [27].
Fragmentation pathways characteristic of sulfonamide compounds include the loss of sulfur dioxide (SO₂, 64 mass units) and the formation of benzenesulfonyl cations [24] [27]. The thiophene portion contributes distinct fragmentation patterns through ring opening and sulfur elimination reactions [24]. The cyano group typically remains attached to thiophene fragments due to the strong carbon-nitrogen triple bond [27].
High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation [24] [27]. Tandem mass spectrometry experiments provide detailed fragmentation mechanisms that confirm the structural connectivity between the different aromatic systems [24] [27]. The base peak often corresponds to the most stable fragment ion formed through favorable rearrangement processes [24].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide [4] [7] [25]. The sulfonyl group exhibits strong symmetric and asymmetric stretching vibrations in the 1150-1200 cm⁻¹ region [4] [7]. The cyano group displays a distinctive sharp absorption around 2220-2260 cm⁻¹, characteristic of the carbon-nitrogen triple bond [7].
Aromatic carbon-carbon stretching vibrations appear in the 1510-1593 cm⁻¹ range, while carbon-nitrogen stretching modes are observed at 1076-1178 cm⁻¹ [25]. The sulfonamide NH stretch typically appears as a broad absorption around 3200-3400 cm⁻¹ [7]. Aromatic carbon-hydrogen stretching occurs in the 3000-3100 cm⁻¹ region [7].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
---|---|---|---|
C≡N stretch | 2220-2260 | Strong | [7] |
SO₂ stretch | 1150-1200 | Strong | [4] [7] |
Aromatic C=C | 1510-1593 | Medium | [25] |
C-N stretch | 1076-1178 | Medium | [25] |
NH stretch | 3200-3400 | Broad | [7] |
Ultraviolet-visible spectroscopy reveals absorption characteristics in the 235-270 nm region, typical for thiophene derivatives [45] [47]. The extended conjugation through the aromatic systems may cause bathochromic shifts compared to simple thiophene compounds [45] [51]. The cyano substituent contributes to the electronic transitions through its electron-withdrawing properties [47] [51].
Computational analysis using density functional theory provides detailed predictions of the electronic properties for N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide [9] [30] [33]. The highest occupied molecular orbital energy typically falls in the range of -0.23 to -5.95 eV for sulfonamide derivatives, while the lowest unoccupied molecular orbital energy ranges from -0.03 to -2.09 eV [9] [30] [33].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as an indicator of chemical reactivity and stability, with values typically ranging from 0.19 to 3.86 eV for thiophene sulfonamide compounds [9] [30] [33]. Larger energy gaps correlate with increased molecular stability and reduced chemical reactivity [9] [30].
Electronic Property | Typical Range | Stability Indication | Reference |
---|---|---|---|
HOMO Energy | -5.95 to -0.23 eV | Lower = more stable | [9] [30] [33] |
LUMO Energy | -0.03 to -2.09 eV | Higher = more electron affinity | [9] [30] [33] |
HOMO-LUMO Gap | 0.19 to 3.86 eV | Larger = more stable | [9] [30] [33] |